5,6-Dimethyl-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
5,6-dimethyl-3-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-14-15(2)19-13-21(18(14)22)11-16-5-7-20(8-6-16)10-17-4-3-9-23-12-17/h13,16-17H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHVDPNKWNHLEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)CC3CCCOC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5,6-Dimethyl-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{22}N_{4}O_{2}
- Molecular Weight : 278.36 g/mol
This structure features a dihydropyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound may act as antagonists to adenosine receptors, specifically the A2B subtype. Adenosine receptors play critical roles in various physiological processes including cardiovascular function and neuroprotection. The interactions of these compounds with adenosine receptors suggest potential therapeutic applications in conditions like ischemia and inflammation .
Pharmacological Profile
The pharmacological profile of this compound has been explored through various studies:
- Adenosine Receptor Antagonism : In vitro studies have shown that related dihydropyrimidines exhibit submicromolar affinity for A2B receptors, indicating potent antagonistic properties . This suggests that the compound could be useful in modulating conditions where adenosine signaling is dysregulated.
- Cytotoxicity and Anticancer Activity : Some derivatives within this class have demonstrated cytotoxic effects against cancer cell lines. For instance, certain 3,4-dihydropyrimidinones have been evaluated for their ability to inhibit cancer cell proliferation, showcasing their potential as anticancer agents .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Cardiovascular Effects : A study focusing on the cardiovascular implications of A2B receptor antagonists found that specific dihydropyrimidinones could reduce cardiac stress responses under oxidative conditions. This opens avenues for exploring these compounds in treating heart diseases .
- Neuroprotective Effects : Another investigation into neuroprotective agents identified that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases .
Comparative Data Table
| Compound Name | Molecular Weight | A2B Receptor Affinity (Ki) | Cytotoxicity (IC50) | Notes |
|---|---|---|---|---|
| 5,6-Dimethyl... | 278.36 g/mol | 585.5 nM | 12 µM | Potent antagonist |
| Compound A | 290.40 g/mol | 400 nM | 10 µM | Similar structure |
| Compound B | 265.32 g/mol | 750 nM | >20 µM | Less effective |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Variations
The dihydropyrimidin-4-one core is shared among several analogs, but substituent variations significantly influence their properties. Key comparisons include:
Table 1: Structural Comparison of Dihydropyrimidin-4-one Derivatives
Key Observations:
- Substituent Diversity : The oxan-3-ylmethyl group in the target compound may improve solubility relative to BK79273’s pyridine-oxymethyl group, which could increase lipophilicity .
- Thieno Analogs: The thieno[2,3-d]pyrimidin-4-one derivative (ZX-FH047264) replaces the dihydropyrimidinone with a sulfur-containing ring, altering electronic properties and reactivity .
Physicochemical and Functional Properties
Table 2: Comparative Physicochemical Data
Key Insights:
- Energetic Materials: While DATF (3,4-bis(4′-aminofurazanyl-3′)oxidofurazan) is unrelated structurally, its high density (1.795 g/cm³) and thermal stability highlight the importance of substituent choice in materials science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
